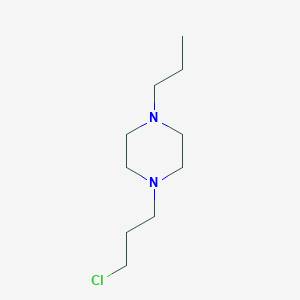
1-(3-Chloro-propyl)4-propyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-propyl)4-propyl-piperazine is a useful research compound. Its molecular formula is C10H21ClN2 and its molecular weight is 204.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1-(3-Chloro-propyl)-4-propyl-piperazine has several notable applications across different scientific domains:
- Medicinal Chemistry : It serves as a lead compound in the development of new antidepressants and antipsychotics. Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting potential therapeutic applications in treating mood disorders .
- Neuropharmacology : Studies have shown that this compound can modulate neurotransmitter levels, particularly serotonin, which is crucial for mood regulation. Its ability to influence serotonin signaling pathways makes it a candidate for further exploration in neuropharmacological research .
- Antimicrobial Research : Preliminary investigations into its antimicrobial properties have demonstrated activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
- Chemical Synthesis : As an intermediate, it plays a role in synthesizing more complex organic molecules, which can be utilized in pharmaceutical formulations and chemical research .
Antidepressant Activity
A study evaluated the effects of various piperazine derivatives, including 1-(3-Chloro-propyl)-4-propyl-piperazine, on behavioral models of depression in rodents. The results indicated a significant reduction in depressive-like behaviors compared to control groups, highlighting its potential as an antidepressant agent .
Antimicrobial Screening
Research synthesized several piperazine derivatives and tested them against Gram-positive and Gram-negative bacteria. Certain derivatives exhibited promising antibacterial activity, supporting the potential use of these compounds in developing new antimicrobial agents .
Neuropharmacological Studies
Investigations into the neuropharmacological profile of related compounds indicated their ability to modulate neurotransmitter levels in animal models. This suggests their potential utility in treating mood disorders through serotonin modulation .
Propiedades
Fórmula molecular |
C10H21ClN2 |
|---|---|
Peso molecular |
204.74 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-propylpiperazine |
InChI |
InChI=1S/C10H21ClN2/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-10H2,1H3 |
Clave InChI |
UFDNTDRUKDIYCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















